FK706
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FK706 is synthesized through a multi-step process involving the coupling of various intermediates. The key steps include:
Formation of the pyrrolidine intermediate: This involves the reaction of isopropylamine with a trifluoroacetyl derivative to form the pyrrolidine ring.
Coupling with the benzoylamino acetate: The pyrrolidine intermediate is then coupled with benzoylamino acetate under specific conditions to form the final compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FK706 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
FK706 has a wide range of scientific research applications, including:
Mechanism of Action
FK706 exerts its effects by competitively and slowly binding to human neutrophil elastase, thereby inhibiting its activity . The compound also inhibits mouse neutrophil elastase and porcine pancreatic elastase . This compound blocks the release of inflammatory chemokines, suppresses the expression of interleukin-8 and monocyte chemoattractant protein-1 messenger RNA, and suppresses nuclear factor-kappa B activation . This suggests that this compound may directly block human lung fibroblasts’ activation of nuclear factor-kappa B, preventing the expression of inflammatory chemokines during cigarette smoke-induced lung inflammation .
Comparison with Similar Compounds
Similar Compounds
Alpha1-antitrypsin: Another elastase inhibitor with similar anti-inflammatory properties.
Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone: A synthetic inhibitor of elastase.
Nalpha-p-tosyl-L-lysine chloromethyl ketone: Another synthetic elastase inhibitor.
Uniqueness of FK706
This compound is unique due to its slow-binding and competitive inhibition of elastase, which allows for prolonged inhibition of the enzyme . Additionally, this compound has shown effectiveness in both in vitro and in vivo models, making it a valuable tool for studying elastase-related inflammatory disorders .
Properties
IUPAC Name |
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYCMNNMGACPR-JSAITXCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3N4NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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